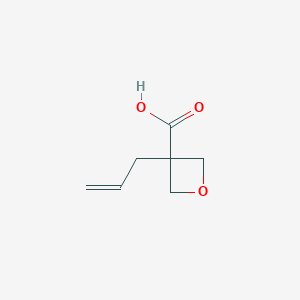

3-Prop-2-enyloxetane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyloxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-3-7(6(8)9)4-10-5-7/h2H,1,3-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVULQRUAMWRHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(COC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Prop 2 Enyloxetane 3 Carboxylic Acid and Its Analogs

Strategies for Oxetane (B1205548) Ring Construction

The construction of the oxetane skeleton can be achieved through several strategic approaches, including photochemical cycloadditions, intramolecular cyclizations, and oxidative cyclizations. magtech.com.cnresearchgate.net These methods provide pathways to functionalized oxetanes that can be precursors to or analogs of 3-Prop-2-enyloxetane-3-carboxylic acid.

Paternò–Büchi Reactions in Oxetane Formation

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. mdpi.comnih.govslideshare.net This reaction, first reported by Paternò and Chieffi in 1909, involves the excitation of the carbonyl compound to a singlet or triplet state, which then reacts with the ground-state alkene. slideshare.netnih.gov The mechanism can proceed through a diradical intermediate or via photoinduced electron transfer, and the selectivity of the reaction is influenced by factors such as solvent, temperature, and the electronic nature of the reactants. slideshare.netrsc.org

The versatility of the Paternò–Büchi reaction makes it a valuable tool for synthesizing a wide variety of substituted oxetanes. nih.gov For instance, the reaction of aromatic aldehydes with silyl (B83357) enol ethers in benzene (B151609) can produce 3-(silyloxy)oxetanes with high diastereoselectivity. organic-chemistry.org This approach could be adapted to create precursors for 3-substituted oxetane-3-carboxylic acids.

Achieving stereocontrol in the Paternò–Büchi reaction is a key area of research. The diastereoselectivity of the cycloaddition is often dependent on the nature of the reactants and the reaction conditions. rsc.org For example, high diastereoselectivity has been observed in the reaction of N-acyl enamines to form protected 3-aminooxetanes when the reaction is carried out in acetonitrile. organic-chemistry.org Furthermore, the use of chiral auxiliaries or organized media can induce stereoselectivity in the formation of the oxetane ring. rsc.org The interaction between the excited carbonyl and the alkene can lead to the formation of specific stereoisomers, a feature that is critical for the synthesis of complex molecules.

Intramolecular Cyclization Reactions for Oxetane Scaffolds

Intramolecular cyclization is a common and effective strategy for the synthesis of oxetanes. acs.org This approach typically involves the formation of a carbon-oxygen bond in a 1,3-difunctionalized acyclic precursor. acs.org Despite the kinetic challenge of forming a four-membered ring, this method is widely used due to its versatility. acs.org

A notable intramolecular cyclization method is the copper-catalyzed O-vinylation of γ-bromohomoallylic alcohols. organic-chemistry.org This reaction proceeds via a 4-exo ring closure to form 2-methyleneoxetanes in good to excellent yields. organic-chemistry.org The use of a copper(I) iodide catalyst with 1,10-phenanthroline (B135089) as a ligand in refluxing acetonitrile has proven effective for this transformation. organic-chemistry.org This method demonstrates a preference for the 4-exo cyclization pathway, which is crucial for the selective formation of the oxetane ring. beilstein-journals.org

| Catalyst | Ligand | Solvent | Ring Closure | Product Type | Yield |

| CuI (10 mol%) | 1,10-phenanthroline (20 mol%) | MeCN | 4-exo | 2-methyleneoxetane | Good to Excellent |

Table 1: Conditions for Intramolecular O-Vinylation for Oxetane Synthesis. organic-chemistry.org

The cyclization of 1,3-diols is a classical and frequently employed method for oxetane synthesis. rsc.org This process typically involves converting one of the hydroxyl groups into a good leaving group, followed by treatment with a base to induce intramolecular Williamson etherification. acs.orgrsc.org For example, treatment of a diol with a tosylating agent followed by a base can yield the corresponding oxetane. acs.org The success of this reaction is often dependent on the substrate and the reaction conditions, with bulky substituents sometimes favoring cyclization. rsc.org

One-pot procedures have been developed to streamline this process. For instance, an Appel reaction to convert a primary alcohol in a diol to an iodide, followed by in-situ treatment with a base, can generate oxetanes in high yields. acs.org

| Precursor | Reagents | Key Transformation | Product |

| 1,3-Diol | 1. TsCl, Base; 2. Base | Monotosylation and Cyclization | Oxetane |

| 1,3-Diol | PPh3, I2, Imidazole; then Base | Appel Reaction and Cyclization | Oxetane |

Table 2: General Diol Cyclization Pathways to Oxetanes. acs.org

Oxidative Cyclization Methodologies

Oxidative cyclization represents another modern approach to oxetane synthesis. nih.gov An efficient method involves the solvent-controlled oxidative cyclization of Michael adducts derived from malonates and chalcones. organic-chemistry.orgnih.gov Using a combination of iodosobenzene (B1197198) and tetrabutylammonium (B224687) iodide, highly functionalized oxetanes can be synthesized with high diastereoselectivity. organic-chemistry.orgnih.gov Interestingly, the reaction outcome can be directed towards either oxetanes or cyclopropanes by the choice of solvent. acs.org When the reaction is conducted in an open-air system with water, the formation of the oxetane is favored. acs.org This method provides a divergent route to complex small molecules. nih.gov

Installation and Derivatization of the Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the C3 position of the oxetane ring is a critical step that can be achieved through several distinct routes. These methods range from the modification of existing functional groups on the oxetane structure to the innovative use of precursor molecules that are transformed into the desired acid.

Functionalization of Existing Oxetane Structures

A direct and efficient method for preparing oxetane-3-carboxylic acids involves the oxidation of pre-existing 3-hydroxymethyl-oxetanes. google.comgoogle.com This single-stage reaction is distinguished by its simplicity and the ready availability of the starting materials. google.com The process involves reacting a 3-hydroxymethyl-oxetane with an oxygen-containing gas, such as air or pure oxygen, in an aqueous alkaline solution. google.com The reaction is facilitated by a palladium and/or platinum catalyst and is typically conducted at temperatures ranging from 0 °C to the boiling point of the mixture. google.com This catalytic oxidation provides a direct pathway to the target carboxylic acid, which can then be isolated by acidification of the resulting salt. google.comgoogle.com

This method avoids the multi-step syntheses and low yields associated with older processes, which involved dehydrogenation to an ester followed by saponification. google.comgoogle.com The reaction conditions can be optimized for various substrates, as demonstrated by the successful synthesis of different 3-alkyl-oxetane-3-carboxylic acids.

Table 1: Examples of Catalytic Oxidation of 3-Hydroxymethyl-oxetanes

| Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | Product | Yield (% of theory) | Reference |

|---|---|---|---|---|---|---|

| 3-Ethyl-3-hydroxymethyl-oxetane | 5% Pd on charcoal | 60 | 2 | 3-Ethyl-oxetane-3-carboxylic acid | 86.2 | google.com |

| 3-Ethyl-3-hydroxymethyl-oxetane | 5% Pd on charcoal | 50 | 2 | 3-Ethyl-oxetane-3-carboxylic acid | 86.2 | google.com |

| 3-Ethyl-3-hydroxymethyl-oxetane | 5% Pd on charcoal | 40 | 2 | 3-Ethyl-oxetane-3-carboxylic acid | 86.2 | google.com |

| 3-Methyl-3-hydroxymethyl-oxetane | 5% Pt on charcoal | 60 | 1 | 3-Methyl-oxetane-3-carboxylic acid | 99 | google.com |

It is important to note that many oxetane-carboxylic acids can be unstable, with some isomerizing into lactones upon storage at room temperature or with gentle heating. nih.govacs.org This inherent instability must be considered during synthesis and purification. nih.gov

Oxidative Cleavage of Furan (B31954) Derivatives for Oxetane Carboxylic Acid Precursors

An innovative strategy for synthesizing 3-aryl-3-carboxylic acid oxetanes utilizes the furan moiety as a masked carboxyl group. researchgate.netacs.orgnih.gov This facile, two-step approach is particularly valuable as it avoids harsh acidic or basic conditions that the sensitive oxetane ring may not tolerate. acs.orgscribd.com

The first step involves the installation of a furan ring onto a 3-hydroxyoxetane precursor via a catalytic Friedel-Crafts reaction. acs.orgnih.gov In the subsequent key step, the furan ring is subjected to a mild and selective oxidative cleavage. acs.org This transformation effectively converts the furan into a carboxylic acid. A commonly used and effective reagent system for this cleavage is Ruthenium(III) chloride (RuCl₃) in the presence of sodium periodate (NaIO₄). acs.org This method has been successfully applied to synthesize a range of oxetane, azetidine, and cyclobutane arylacetic acids. acs.orgnih.gov The complete oxidative degradation of a furan ring to yield carboxylic acids is a known transformation in organic chemistry. organicreactions.orgdntb.gov.ua

The mildness of the ruthenium-catalyzed conditions allows for a simple acidic/basic workup for purification and is scalable, making it a practical route to these valuable building blocks. researchgate.netacs.org

Table 2: Synthesis of 3-Aryl-3-Carboxylic Acid Oxetanes via Furan Cleavage

| Furan Precursor | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-phenyl-3-(furan-2-yl)oxetane | RuCl₃, NaIO₄ | 3-phenyloxetane-3-carboxylic acid | 99 | acs.org |

| 3-(4-methoxyphenyl)-3-(furan-2-yl)oxetane | RuCl₃, NaIO₄ | 3-(4-methoxyphenyl)oxetane-3-carboxylic acid | 95 | acs.org |

| 3-(4-chlorophenyl)-3-(furan-2-yl)oxetane | RuCl₃, NaIO₄ | 3-(4-chlorophenyl)oxetane-3-carboxylic acid | 99 | acs.org |

Carboxylation Reactions in Oxetane Synthesis

Direct carboxylation, the process of introducing a carboxylic acid group in a single step, is a less commonly documented strategy for the synthesis of this compound compared to the functionalization of existing oxetane precursors. While methods exist for the photoredox-catalyzed decarboxylation of 3-aryl-oxetane-3-carboxylic acids to generate tertiary radicals, the reverse carboxylation process is not as established for this specific ring system. researchgate.netchemrxiv.org The primary synthetic routes remain centered on the oxidation of alcohol precursors or the cleavage of furan derivatives, as detailed in the preceding sections. google.comacs.org The utility of oxetane-carboxylic acids as synthetic intermediates is well-established, but their creation often relies on multi-step sequences rather than direct carboxylation. nih.govacs.org

Introduction and Functionalization of the Prop-2-enyl (Allyl) Moiety

The installation of the allyl group is another key transformation. This can be accomplished either during the formation of the oxetane ring itself or by alkylating a pre-formed oxetane intermediate.

Annulation Reactions involving Allylsilanes for Oxetane Derivatives

The oxetane ring can be constructed with a concurrent introduction of an allyl group through a [2+2] cycloaddition reaction. One such method involves the reaction of allylsilanes with aldehydes, promoted by a Lewis acid. thieme-connect.com Specifically, the Zirconium(IV) chloride (ZrCl₄) mediated [2+2] cycloaddition between an allylsilane and an α-siloxyaldehyde proceeds stereoselectively to yield the corresponding oxetane derivative in good yields. thieme-connect.com This type of annulation is a powerful tool for building the strained four-membered ring system. thieme-connect.comrsc.org The use of allylsilanes in Lewis acid-promoted reactions, often referred to as Hosomi-Sakurai reactions, is a well-known strategy for carbon-carbon bond formation. nih.gov While the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a more traditional method for oxetane synthesis, the use of allylsilanes offers a non-photochemical alternative for creating these structures. beilstein-journals.orgnih.govnih.gov

Alkylation Strategies using Allyl and Propargyl Halides

A versatile and common method for introducing substituents at the 3-position of an oxetane is through the alkylation of a suitable nucleophilic precursor. For instance, the enolate of an oxetane-3-carboxylate ester can be reacted with an electrophile like allyl bromide to install the prop-2-enyl group. This C-alkylation strategy offers a direct route to 3,3-disubstituted oxetanes. acs.org

An alternative two-step strategy involves the use of propargyl halides (e.g., propargyl bromide). nih.govmdpi.com In this approach, the oxetane precursor is first alkylated with the propargyl group. The resulting alkyne functionality can then be selectively reduced to an alkene, yielding the final desired allyl-substituted oxetane. This method provides flexibility and access to a different set of reaction conditions and precursors. The synthesis of various compounds using propargyl halides as alkylating agents is a well-established technique in organic synthesis. diva-portal.orgresearchgate.net

Catalytic Systems in the Synthesis of Oxetane-3-carboxylic Acid Derivatives

The inherent ring strain of the oxetane core presents both challenges and opportunities in its synthesis and subsequent functionalization. Catalytic systems play a pivotal role in controlling reactivity and selectivity, enabling the construction of complex oxetane-containing molecules.

Lewis acid catalysis is a powerful tool for promoting the formation of the oxetane ring, as well as for activating the ring for subsequent nucleophilic attack. The coordination of a Lewis acid to the oxygen atom of a suitable precursor can facilitate intramolecular cyclization or mediate ring-opening reactions.

The formation of the oxetane ring can be achieved through intramolecular cyclization of haloalcohols or diols. Lewis acids can activate the leaving group or one of the hydroxyl groups, facilitating the nucleophilic attack of the other hydroxyl group to form the four-membered ring. For instance, the use of bulky Lewis superacids like B(C₆F₅)₃ has been reported to control the regioselectivity in the ring-opening of 2,2-disubstituted oxetanes to yield homoallylic alcohols. rsc.org While this demonstrates the utility of Lewis acids in manipulating the oxetane ring, their direct application in the synthesis of the this compound core from acyclic precursors is less commonly documented.

Conversely, Lewis acids are extensively used to catalyze the ring-opening of oxetanes. This reactivity is crucial for the introduction of various functional groups. For example, Lewis acids such as In(OTf)₃ have been employed in the synthesis of indolines from oxetanols. nih.gov The activation of the oxetane oxygen by the Lewis acid renders the ring susceptible to nucleophilic attack. This principle can be extended to the functionalization of pre-formed oxetane-3-carboxylic acid derivatives, although care must be taken to avoid unwanted side reactions due to the acidic nature of the carboxylic acid group. researchgate.net

Table 1: Examples of Lewis Acid Catalysis in Oxetane Chemistry

| Catalyst | Substrate | Product | Application |

| B(C₆F₅)₃ | 2,2-disubstituted oxetanes | Homoallylic alcohols | Regioselective ring-opening |

| Al(C₆F₅)₃ | 2,2-disubstituted oxetanes | Homoallylic alcohols | Improved regioselectivity in ring-opening nih.gov |

| In(OTf)₃ | 3-Aryloxetan-3-ols | Indolines | Synthesis of nitrogen-containing heterocycles nih.gov |

Visible-light photoredox catalysis has emerged as a mild and efficient method for the generation of radicals, which can then be used for the functionalization of various organic molecules, including oxetanes. wikipedia.orgmdpi.com This methodology is particularly relevant for the synthesis of 3-substituted oxetane-3-carboxylic acid derivatives through decarboxylative functionalization. rsc.orgwikipedia.org

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize a carboxylate to generate a radical intermediate with concomitant loss of carbon dioxide. This radical can then participate in various carbon-carbon bond-forming reactions. For the synthesis of compounds like this compound, a precursor such as an oxetane-3,3-dicarboxylic acid monoester could potentially undergo decarboxylative allylation.

Recent studies have demonstrated the radical functionalization of benzylic oxetanes using visible light photoredox catalysis to prepare 3-aryl-3-alkyl substituted derivatives. rsc.orgwikipedia.org 3-Aryl-3-carboxylic acid oxetanes have been shown to be suitable precursors for tertiary benzylic oxetane radicals, which can undergo conjugate addition to activated alkenes. rsc.orgwikipedia.org This approach highlights the potential for introducing alkyl and potentially allyl groups at the 3-position of the oxetane ring.

The general mechanism involves the oxidation of the carboxylate by the excited photocatalyst, followed by decarboxylation to form a tertiary radical at the 3-position of the oxetane. This radical can then be trapped by a suitable radical acceptor, such as an allylic sulfone or an activated alkene, to introduce the desired prop-2-enyl group.

Table 2: Key Features of Photoredox Catalysis in Oxetane Functionalization

| Feature | Description |

| Reaction Conditions | Mild, often at room temperature with visible light irradiation. |

| Radical Generation | Decarboxylation of carboxylic acids or their derivatives. |

| Substrate Scope | Tolerant of various functional groups. |

| Application | C-C bond formation at the 3-position of the oxetane ring. |

Transition metal catalysis offers a diverse toolbox for the synthesis and functionalization of oxetane derivatives. Various transition metals, including palladium, platinum, and rhodium, have been employed in reactions that either form the oxetane ring or modify its substituents.

A known process for the preparation of oxetane-3-carboxylic acids involves the oxidation of 3-hydroxymethyl-oxetanes. This reaction can be catalyzed by palladium and/or platinum on a support in an aqueous alkaline medium. nih.gov This method provides a direct route to the oxetane-3-carboxylic acid core, which can then be further functionalized.

While direct transition metal-catalyzed allylation at the 3-position of an oxetane-3-carboxylic acid is not extensively reported, related methodologies suggest its feasibility. For instance, nickel-catalyzed C-H coupling of benzamides with oxetanes has been developed for the synthesis of seven-membered benzolactones, demonstrating the ability of transition metals to activate C-H bonds in the presence of an oxetane ring.

Furthermore, gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols has been reported. acs.org The resulting oxetan-3-one is a versatile intermediate that could potentially be converted to this compound through a sequence of reactions, such as a Wittig-type olefination or an addition of an allyl nucleophile followed by oxidation.

Table 3: Examples of Transition Metal-Catalyzed Reactions for Oxetane Synthesis and Functionalization

| Metal Catalyst | Reaction Type | Substrate | Product |

| Palladium/Platinum | Oxidation | 3-Hydroxymethyl-oxetane | Oxetane-3-carboxylic acid nih.gov |

| Nickel | C-H Coupling | Benzamide and Oxetane | Seven-membered benzolactone |

| Gold | Cyclization/Oxidation | Propargylic alcohol | Oxetan-3-one acs.org |

Advanced Research Applications and Methodologies

Applications in Polymer Science and Engineering

The presence of a polymerizable oxetane (B1205548) ring and a readily functionalizable allyl group makes 3-Prop-2-enyloxetane-3-carboxylic acid a valuable monomer in the development of novel polymeric materials. Its applications span from creating new polymer backbones via ring-opening polymerization to the formulation of advanced photo-curable systems and the synthesis of complex hyperbranched structures.

Development of Novel Polymeric Materials via Oxetane ROP

The strained four-membered ring of oxetanes is amenable to ring-opening polymerization (ROP), a process that can be initiated cationically or anionically. researchgate.net The ROP of oxetane-containing monomers leads to the formation of polyethers with unique properties. While specific studies on the homopolymerization of this compound are not extensively detailed in the available literature, the polymerization of structurally related oxetanes provides a strong basis for its potential.

For instance, the cationic ROP of hydroxyl-functionalized oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, has been successfully employed to synthesize hyperbranched polyethers. nih.gov This suggests that the oxetane ring of this compound can undergo similar polymerization, leading to a polyether backbone with pendant allyl and carboxylic acid groups. These functional groups can then be used for post-polymerization modifications, allowing for the tailoring of the polymer's properties for specific applications.

The general mechanism for the cationic ROP of oxetanes involves the protonation of the oxygen atom in the oxetane ring, followed by nucleophilic attack of another monomer unit, leading to chain propagation. The presence of the carboxylic acid group in this compound could potentially influence the polymerization process, and its reactivity would need to be carefully considered in the design of polymerization strategies.

Photo-curable Polymer Systems and Oligomers

Photo-curable polymers and oligomers are materials that can be rapidly cured or hardened upon exposure to light, typically in the ultraviolet (UV) range. This technology is widely used in coatings, adhesives, and 3D printing. Oxetanes are known to be effective monomers in photo-initiated cationic polymerization systems. radtech.orgradtech.org

The high reactivity of the oxetane ring, driven by its ring strain, makes it a suitable candidate for rapid polymerization upon the generation of a cationic initiator by a photoacid generator. The allyl group in this compound offers an additional route for curing through free-radical polymerization, often in a hybrid system. This dual-curing capability can lead to the formation of interpenetrating polymer networks (IPNs) with enhanced mechanical properties. researchgate.net

The general process for photo-initiated cationic polymerization of oxetanes involves the following steps:

Initiation: A photoinitiator absorbs light and generates a strong acid.

Propagation: The acid protonates the oxygen of the oxetane ring, activating it for nucleophilic attack by another oxetane monomer. This process repeats, leading to the growth of a polymer chain.

Termination/Chain Transfer: The polymerization can be terminated by various mechanisms or transferred to other molecules.

The incorporation of this compound into photo-curable formulations could offer advantages such as improved adhesion, due to the presence of the carboxylic acid group, and the ability to tune the crosslink density through the dual functionality of the oxetane and allyl groups.

Synthesis of Hyperbranched Polyethers

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique properties, such as low viscosity and high solubility, make them attractive for various applications. The synthesis of hyperbranched polyethers can be achieved through the ROP of monomers containing both a polymerizable group and a branching point.

Hydroxyl-functionalized oxetanes have been demonstrated to be effective monomers for the synthesis of hyperbranched polyethers via a self-condensing vinyl polymerization mechanism. nih.gov While direct polymerization of this compound into a hyperbranched structure has not been specifically reported, its precursor, 3-allyl-3-(hydroxymethyl)oxetane, could potentially serve as a monomer for such a synthesis. Subsequent oxidation of the terminal hydroxyl groups would yield a hyperbranched polyether with carboxylic acid functionalities.

The synthesis of hyperbranched polyethers from hydroxyl-functionalized oxetanes typically involves a cationic ROP mechanism where the hydroxyl group of one monomer can react with the growing polymer chain, leading to a branching point. The degree of branching can be controlled by the reaction conditions.

| Monomer Type | Polymerization Method | Resulting Polymer Architecture | Potential Functional Groups |

| Hydroxyl-functionalized oxetane | Cationic ROP | Hyperbranched Polyether | Hydroxyl |

| 3-Allyl-3-(hydroxymethyl)oxetane (precursor) | Cationic ROP | Hyperbranched Polyether | Allyl, Hydroxyl |

| This compound | Cationic ROP | Linear or Branched Polyether | Allyl, Carboxylic Acid |

Contributions to Heterocyclic Chemistry and Building Block Synthesis

Beyond its role in polymer science, this compound is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The strained oxetane ring can undergo various ring-opening and rearrangement reactions, providing access to a diverse range of chemical structures.

Construction of Complex Heterocyclic Compounds

The oxetane ring can be opened under various conditions to yield functionalized acyclic compounds or can be rearranged to form other heterocyclic systems. researchgate.net The presence of the allyl and carboxylic acid groups on the oxetane ring of this compound offers multiple handles for subsequent chemical transformations.

For example, the carboxylic acid can be converted into an ester or amide, and the allyl group can participate in reactions such as olefin metathesis, hydroboration-oxidation, or epoxidation. These transformations, coupled with a subsequent ring-opening of the oxetane, can lead to the synthesis of highly functionalized and stereochemically complex molecules.

While specific examples of the use of this compound in the synthesis of complex heterocycles are not widely reported, the known reactivity of oxetanes suggests its potential in this area. For instance, the intramolecular reaction of a functional group on the side chain with the oxetane ring can lead to the formation of spirocyclic or fused bicyclic systems. rsc.orgbeilstein-journals.org

Utility as Key Synthetic Intermediates

Oxetane-3-carboxylic acids, in general, are recognized as important synthetic intermediates. beilstein-journals.orgacs.orgnih.gov They can be used to introduce the oxetane motif into larger molecules, which can be desirable in medicinal chemistry to improve properties such as solubility and metabolic stability. nih.gov

This compound, with its additional allyl functionality, serves as a bifunctional intermediate. The carboxylic acid can be used for peptide couplings or other condensation reactions, while the allyl group can be used for cross-coupling reactions or other carbon-carbon bond-forming reactions.

Explorations in Medicinal Chemistry Design and Discovery

The incorporation of the oxetane motif, particularly the 3,3-disubstituted pattern seen in this compound, is a strategic approach in drug discovery to enhance the physicochemical and pharmacokinetic profiles of bioactive molecules.

Oxetane Ring as a Bioisostere for Carboxylic Acid and Other Functional Groups

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The oxetane ring has emerged as a versatile bioisostere for several common functional groups, which is critical for overcoming liabilities in drug candidates.

Initially recognized as a viable replacement for the gem-dimethyl group and carbonyl moieties (like ketones, esters, and amides), the oxetane ring offers a unique combination of properties. beilstein-journals.org It mimics the spatial arrangement and polarity of a carbonyl group and acts as a hydrogen bond acceptor. beilstein-journals.org However, unlike carbonyls, the oxetane ring is significantly more stable metabolically, resisting enzymatic hydrolysis and epimerization at adjacent stereocenters. beilstein-journals.org

More recently, derivatives like oxetan-3-ol (B104164) have been investigated as promising bioisosteres for the carboxylic acid functional group itself. nih.gov While a carboxylic acid is typically anionic under physiological conditions, its oxetane-based mimic is less acidic and non-anionic, which can lead to improved membrane permeability—a crucial factor for drug absorption and distribution, especially for targeting the central nervous system. nih.gov The replacement of a carboxylic acid with an oxetane bioisostere can thus be a key strategy to modulate a compound's pharmacokinetic properties.

Synthesis of Oxetane-Containing Amino Acid Derivatives

The synthesis of novel amino acid derivatives containing an oxetane ring is an active area of research, providing unique building blocks for peptide and drug development. A common and crucial starting material for many of these syntheses is oxetan-3-one. nih.gov

Several synthetic strategies have been developed to create these valuable compounds. For instance, a gold-catalyzed one-step synthesis can produce oxetan-3-ones from readily available propargylic alcohols, avoiding the use of hazardous diazo ketones. nih.gov From oxetan-3-one, various transformations can lead to 3-aminooxetane-3-carboxylic acid and other derivatives. nih.gov Other methods involve the multi-step functionalization of diols to form the oxetane ring via intramolecular cyclization. acs.org For example, 3,3-disubstituted oxetanes bearing hydroxy, amino, and carboxylic acid groups can be prepared through routes involving cyclization, nucleophilic substitution, and subsequent functional group manipulations. acs.org

These synthetic advancements make oxetane-containing amino acids more accessible for incorporation into peptides and other complex molecules, enabling the exploration of their impact on biological activity and therapeutic potential. acs.org

Modulation of Molecular Properties for Enhanced Pharmacological Profiles

The introduction of an oxetane ring into a molecule can profoundly alter its physicochemical properties, often leading to a more favorable pharmacological profile. nih.gov The strained nature of the four-membered ring imparts structural rigidity and a distinct three-dimensional character. acs.org

Key property modifications include:

Solubility : Replacing a non-polar group like a gem-dimethyl with a polar oxetane ring can dramatically increase aqueous solubility. acs.org

Lipophilicity : The oxetane motif generally lowers the lipophilicity of a molecule, which can be beneficial for reducing off-target effects and improving pharmacokinetic properties. acs.org

Metabolic Stability : Oxetanes are often more resistant to metabolic degradation compared to other cyclic ethers or carbonyl groups, leading to improved drug half-life. beilstein-journals.orgacs.org

Acidity/Basicity : The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of nearby amine groups, which is a useful tool for fine-tuning the ionization state of a drug molecule.

The table below summarizes the general effects of incorporating an oxetane moiety as a bioisosteric replacement.

| Property | Change upon Oxetane Incorporation | Rationale/Benefit |

| Aqueous Solubility | Increased | Introduction of a polar ether group. acs.org |

| Lipophilicity (LogP) | Decreased | Higher polarity compared to hydrocarbon groups. acs.org |

| Metabolic Stability | Increased | Resistance to enzymatic degradation compared to carbonyls. beilstein-journals.org |

| Hydrogen Bonding | Acts as H-bond acceptor | Mimics carbonyl oxygen, facilitating receptor binding. beilstein-journals.org |

| Molecular Rigidity | Increased | Strained ring restricts conformational flexibility. |

Chiral Applications and Asymmetric Synthesis

The stereochemistry of a drug is paramount to its efficacy and safety. The synthesis of enantiomerically pure compounds containing oxetane rings, such as derivatives of this compound, is therefore of high importance.

Oxetane Carboxylic Acids as Chiral Ligands in Asymmetric Catalysis

Chiral carboxylic acids are a well-established class of ligands and organocatalysts in asymmetric synthesis. researchgate.net They can coordinate to metal centers or act as Brønsted acids to create a chiral environment that directs the stereochemical outcome of a reaction. While the direct application of oxetane carboxylic acids as ligands is an emerging area, their structural features suggest significant potential.

The rigid, three-dimensional structure of the oxetane ring can provide a well-defined chiral pocket when incorporated into a ligand scaffold. This rigidity can enhance enantioselectivity in catalytic transformations. For instance, chiral bis(sulfide) products derived from oxetane desymmetrization have been proposed as potential bidentate ligands for catalysis. nsf.gov The development of axially chiral carboxylic acids for use as ligands in C-H functionalization reactions highlights the ongoing innovation in this field, paving the way for novel ligand designs based on unique scaffolds like oxetanes. researchgate.netresearchgate.net

Stereoselective Synthesis of Oxetane Derivatives

Achieving stereocontrol in the synthesis of substituted oxetanes is a significant challenge due to the ring strain involved in their formation. acs.org Nevertheless, several effective methods for the stereoselective and enantioselective synthesis of chiral oxetanes have been developed.

Key strategies include:

Williamson Ether Cyclization : This classic method can be applied to chiral, non-racemic precursors. For example, the enantioselective reduction of β-halo ketones produces chiral γ-halohydrins, which can then undergo base-promoted cyclization to yield enantioenriched 2-aryl-substituted oxetanes. acs.org

Asymmetric Desymmetrization : Starting with a prochiral oxetane, a chiral catalyst can be used to selectively open or modify the ring, leading to a chiral product. Chiral Brønsted acids have been successfully employed in the desymmetrization of oxetanes via intramolecular ring-opening by internal nucleophiles, generating all-carbon quaternary stereocenters with high enantioselectivity. nsf.govnih.govresearchgate.netresearchgate.net

Reductive Coupling : Highly enantiomerically enriched chiral α-stereogenic oxetanols can be synthesized via the iridium-catalyzed reductive coupling of racemic allylic acetates with oxetanone. nih.gov

These advanced synthetic methods provide access to specific stereoisomers of functionalized oxetanes, which is essential for investigating their biological activities and developing them as chiral drugs or ligands.

Computational and Theoretical Studies on 3 Prop 2 Enyloxetane 3 Carboxylic Acid Systems

Quantum Chemical Calculations of Ring Strain and Reactivity

There is no specific data from quantum chemical calculations on the ring strain and reactivity of 3-Prop-2-enyloxetane-3-carboxylic acid in the public domain. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the strain energy of the oxetane (B1205548) ring in this specific substitution pattern. These calculations would also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity in various chemical transformations.

Mechanistic Investigations of Synthetic and Transformational Pathways

Detailed mechanistic investigations, supported by computational studies, concerning the synthesis and transformations of this compound have not been reported. Theoretical studies in this area would be instrumental in elucidating the reaction mechanisms, identifying transition states, and calculating activation energies for its formation and subsequent reactions, such as ring-opening polymerizations or functional group modifications.

Conformational Analysis and Stereochemical Considerations

A formal conformational analysis of this compound is not available in the current body of scientific literature. The molecule's structure, with a stereocenter at the C3 position and the flexible prop-2-enyl group, suggests the existence of multiple conformers. A thorough computational analysis would be required to identify the most stable conformations and to understand the energetic barriers between them. This information would be critical for understanding its stereochemistry and how it influences the molecule's properties and interactions.

Structure-Reactivity and Structure-Property Relationships

Due to the absence of experimental and computational data, no structure-reactivity or structure-property relationships have been established for this compound. Establishing such relationships would require systematic studies where the structure of the molecule is varied, and the corresponding changes in reactivity and properties are measured and rationalized through computational models.

Future Directions and Emerging Research Trends in Oxetane 3 Carboxylic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of oxetanes presents a challenge due to the inherent ring strain, which makes intramolecular cyclization kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org Historically, harsh reaction conditions were often required, limiting the scope and functional group tolerance. However, recent research has focused on developing milder, more efficient, and sustainable methods for synthesizing oxetane-3-carboxylic acid and its derivatives.

Key strategies include:

Oxidation of 3-Hydroxymethyl-oxetanes: A common route involves the oxidation of a pre-formed 3-hydroxymethyl-oxetane. Modern methods aim to replace stoichiometric, heavy-metal-based oxidants with more sustainable catalytic systems. For instance, processes using oxygen or air in an aqueous alkaline medium with a palladium and/or platinum catalyst have been developed, offering a greener alternative. google.com

Functionalization of Oxetan-3-one: Commercially available oxetan-3-one is a versatile starting material. chemrxiv.org Various transformations, such as the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated esters, can be followed by further chemical manipulations to yield the desired carboxylic acid. chemrxiv.org The key challenge is navigating the sensitivity of the oxetane (B1205548) ring to strongly acidic or basic conditions. researchgate.net

Mild Oxidative Cleavage: A facile, two-step method involves the catalytic installation of a furan (B31954) moiety onto an oxetane alcohol, followed by a mild oxidative cleavage using a ruthenium catalyst to yield the carboxylic acid. acs.org This approach avoids strong acids and bases and is scalable, with many products purified by simple acid/base workups. acs.org

These modern approaches prioritize mild reaction conditions, catalytic processes, and reduced waste, aligning with the principles of green chemistry.

| Synthetic Strategy | Key Reagents/Conditions | Advantages |

| Catalytic Oxidation | 3-Hydroxymethyl-oxetane, O2 or air, Pd/Pt catalyst, aqueous alkaline medium | Uses a green oxidant (oxygen); catalytic. google.com |

| Oxidative Cleavage | Oxetane-3-methanol, Furan, Ru catalyst | Mild conditions; avoids strong acids/bases; scalable. acs.org |

| From Oxetan-3-one | Oxetan-3-one, Horner-Wadsworth-Emmons, subsequent modifications | Utilizes a commercially available starting material. chemrxiv.org |

| Intramolecular Cyclization | Diol precursors | Access to diverse substitution patterns. acs.org |

Exploration of Novel Polymeric Architectures and Applications

Oxetane-3-carboxylic acid and its derivatives are valuable monomers for creating specialty polymers. chemimpex.com The rigid, polar oxetane ring can impart unique properties to a polymer backbone, such as increased glass transition temperature, modified solubility, and enhanced thermal stability. The presence of multiple functional groups, as in the case of 3-Prop-2-enyloxetane-3-carboxylic acid, allows for the creation of complex and functional polymeric architectures.

This bifunctional monomer offers two distinct routes for polymerization:

Condensation Polymerization: The carboxylic acid group can react with diols or diamines to form polyesters and polyamides, respectively. The oxetane ring is incorporated directly into the polymer backbone.

Addition Polymerization: The prop-2-enyl (allyl) group can undergo free-radical polymerization or be used in other addition chemistries like thiol-ene reactions to form polymers with the oxetane moiety as a pendant group.

The combination of these functionalities allows for the design of novel materials, such as cross-linked networks, graft copolymers, and functional surfaces. These materials could find applications in advanced coatings, adhesives, and biomedical devices where the polarity and unique geometry of the oxetane ring can be leveraged. chemimpex.com

| Polymerization Method | Reactive Group(s) on Monomer | Resulting Polymer Type | Potential Properties |

| Polycondensation | Carboxylic acid, Hydroxyl/Amine | Polyester (B1180765), Polyamide | Increased polarity, thermal stability. |

| Free-Radical Polymerization | Prop-2-enyl (Allyl) | Polyalkene (with pendant oxetanes) | Functional side chains for further modification. |

| Thiol-Ene Reaction | Prop-2-enyl (Allyl), Thiol | Polythioether | Step-growth polymerization, high efficiency. |

| Dual-Cure Systems | Carboxylic acid and Prop-2-enyl | Cross-linked Networks | Combines different polymerization mechanisms for tailored network properties. |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The unique structural and electronic properties of the oxetane ring have positioned it at the crossroads of several scientific disciplines.

Organic Chemistry and Materials Science: The synthesis of novel oxetane-containing monomers is a core organic chemistry pursuit that directly feeds into materials science. ucsb.edu By designing and creating building blocks like this compound, chemists enable the development of advanced polymers with tailored properties for specific applications, from optoelectronic devices to specialized coatings. chemimpex.comucsb.edu

Organic Chemistry and Chemical Biology: In medicinal chemistry and chemical biology, the oxetane motif is increasingly used to fine-tune the properties of bioactive molecules. nih.govacs.org It is often employed as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another group. The oxetane ring has been used as a surrogate for:

Carbonyl Groups: The polar nature of the ether linkage mimics the carbonyl dipole. nih.gov

Gem-dimethyl Groups: It can replicate the tetrahedral geometry of a quaternary carbon center while improving properties like aqueous solubility. nih.gov

Incorporating an oxetane can significantly improve a drug candidate's metabolic stability, reduce lipophilicity, and alter basicity (pKa) of nearby amines, which can be crucial for optimizing pharmacokinetic profiles. nih.govacs.org The development of synthetic routes to diverse oxetane-carboxylic acids provides valuable tools for medicinal chemists to explore new chemical space. researchgate.net

High-Throughput Synthesis and Screening of Oxetane Derivatives

The demand for novel oxetane-containing compounds, particularly in drug discovery, has driven the adoption of high-throughput methods to accelerate research.

High-Throughput Experimentation (HTE) is used to rapidly optimize reaction conditions for the synthesis of oxetanes. rsc.org By running hundreds of reactions in parallel on a small scale, researchers can quickly screen variables like catalysts, solvents, and temperatures. This approach was successfully used to develop a mild C-H arylation reaction of oxetanes using a nickel catalyst and a photoexcited hydrogen-atom transfer catalyst, eliminating the need for toxic solvents and dangerous UV light sources. rsc.org This acceleration of synthetic methodology development makes a wider range of oxetane building blocks more accessible.

High-Throughput Screening (HTS) is employed in the pharmaceutical industry to test large libraries of compounds for biological activity. nih.gov The inclusion of oxetane-containing fragments in these libraries has led to the identification of initial "hits" for drug discovery programs. For example, a pyrazolopyrimidinone (B8486647) compound containing an oxetane was identified from an HTS campaign as an inhibitor of ALDH1A1, an enzyme implicated in cancer cell resistance. nih.gov The subsequent optimization of these hits often involves synthesizing numerous analogs, a process that benefits greatly from efficient and versatile synthetic methods developed through HTE.

Q & A

Q. What are the recommended synthetic routes for 3-prop-2-enyloxetane-3-carboxylic acid, and how can reaction efficiency be optimized?

While direct synthesis protocols for this compound are not explicitly documented, analogous oxetane-carboxylic acid derivatives (e.g., 3-ethyloxetane-3-carboxylic acid) suggest using acid-catalyzed cyclization or ring-opening reactions with propenyl groups. Optimization may involve adjusting catalysts (e.g., BF₃·Et₂O for cyclization) and reaction temperatures to minimize side products . Confirm structural integrity via ¹H/¹³C NMR and IR spectroscopy , as demonstrated for similar bicyclic carboxylic acids .

Q. What analytical techniques are critical for characterizing this compound purity and stability?

- Chromatography : Use HPLC with UV detection (λ = 210–260 nm) for purity assessment, referencing methods for indole-carboxylic acid derivatives .

- Spectroscopy : Employ ¹H NMR (δ 4.5–5.5 ppm for oxetane protons; δ 5.5–6.5 ppm for propenyl doublet) and FTIR (C=O stretch ~1700 cm⁻¹) for functional group verification .

- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions, with mass spectrometry (MS) to identify decomposition pathways .

Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?

Based on safety protocols for structurally related oxetanes:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks, as propenyl groups may release volatile byproducts .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS guidelines for oxetane derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in ring-opening polymerization?

Density Functional Theory (DFT) simulations can model the electron density of the oxetane ring and propenyl group to predict nucleophilic attack sites. Compare results with experimental kinetic data (e.g., Arrhenius plots) for ring-opening reactions in similar systems. Validate using X-ray crystallography (if crystalline) or NMR relaxation studies .

Q. What strategies resolve contradictions in reported bioactivity data for oxetane-carboxylic acid derivatives?

- Meta-Analysis : Aggregate data from multiple studies (e.g., enzymatic inhibition assays) and apply Cochran’s Q test to assess heterogeneity .

- Mechanistic Replication : Test hypotheses under controlled conditions (e.g., fixed pH, temperature) to isolate variables causing discrepancies .

- Mediation Analysis : Use structural equation modeling (SEM) to evaluate confounding factors (e.g., solvent polarity, impurity levels) affecting bioactivity outcomes .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

- Solvent Selection : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or bio-based alternatives to reduce toxicity .

- Catalyst Design : Explore recyclable heterogeneous catalysts (e.g., immobilized enzymes) to minimize waste .

- Life-Cycle Assessment (LCA) : Quantify energy use and emissions via tools like EATOS to benchmark against industry standards .

Methodological Guidance for Data Analysis

Q. What statistical approaches are robust for analyzing dose-response relationships in toxicity studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Tukey’s HSD : Compare means across multiple concentrations to identify significant effects .

- Bootstrap Confidence Intervals : Validate small-sample datasets (n < 30) to avoid Type I/II errors .

Q. How should researchers design experiments to validate reaction mechanisms involving this compound?

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen incorporation in hydrolysis products .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to infer rate-determining steps .

- In Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis during reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.